molecular formula C24H34O2 B1234131 5beta-Chola-3,8(14),11-trien-24-oic Acid

5beta-Chola-3,8(14),11-trien-24-oic Acid

Cat. No. B1234131
M. Wt: 354.5 g/mol
InChI Key: SDCFNOCWBVAGES-LVARZUFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-chola-3,8(14),11-trien-24-oic acid is a C24-steroid that is cholanic acid which has been triply dehydrogenated to introduce double bonds at the 3-4, 8-14, and 11-12 positions. It is a steroid acid, a 5beta steroid and a C24-steroid.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel method for synthesizing analogs of 5beta-chola-3,8(14),11-trien-24-oic acid is detailed, highlighting key steps such as iodination, nucleophilic substitution, and decarboxylation in DMSO (Starchenkov et al., 2000).
  • The crystal structures of oxo-cholic acids, including variants of 5beta-cholan-24-oic acid, reveal diverse supramolecular architectures and hydrogen bonding patterns, important for understanding their biological interactions (Bertolasi et al., 2005).

Biochemical Synthesis and Pathways

  • Research on the synthesis of 3beta,7beta-dihydroxy-5-cholen-24-oic acid, a bile acid metabolite, is significant for understanding metabolic pathways and diseases like Niemann-Pick disease type C1 (Iida et al., 2006).
  • A study on 3beta-hydroxy-delta5-C27-steroid dehydrogenase deficiency includes insights into bile acid treatment and bile acid biosynthesis pathways, involving metabolites like 3beta-hydroxy-5-cholen-24-oic acid (Yamato et al., 2001).

Therapeutic Potential and Applications

  • Research into 3beta-hydroxy-12-oleanen-27-oic acid from Astilbe chinensis shows its potential as an antitumor agent, with similarities to 5beta-cholan-24-oic acid derivatives, suggesting a possible therapeutic application (Sun et al., 2006).
  • Identification of novel bile acids in swans, tree ducks, and geese, including 3alpha,7alpha,15alpha-trihydroxy-5beta-cholan-24-oic acid, highlights the diversity of bile acid structures and their potential for unique biological roles (Kakiyama et al., 2006).

Analytical Techniques and Characterization

  • The development of nonaqueous capillary electrophoresis methods for separating bioactive triterpenes, including variants of 5beta-cholan-24-oic acid, demonstrates advancements in analytical techniques for complex natural compounds (Qi et al., 2006).

properties

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

(4R)-4-[(5R,9R,10S,13R,17R)-10,13-dimethyl-2,5,6,7,9,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H34O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h4,6,13,15-17,19,21H,5,7-12,14H2,1-3H3,(H,25,26)/t16-,17+,19-,21+,23+,24-/m1/s1

InChI Key

SDCFNOCWBVAGES-LVARZUFQSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C=CCC[C@@]4([C@H]3C=C[C@]12C)C

SMILES

CC(CCC(=O)O)C1CCC2=C3CCC4C=CCCC4(C3C=CC12C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2=C3CCC4C=CCCC4(C3C=CC12C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Chola-3,8(14),11-trien-24-oic Acid
Reactant of Route 2
5beta-Chola-3,8(14),11-trien-24-oic Acid
Reactant of Route 3
5beta-Chola-3,8(14),11-trien-24-oic Acid
Reactant of Route 4
5beta-Chola-3,8(14),11-trien-24-oic Acid
Reactant of Route 5
5beta-Chola-3,8(14),11-trien-24-oic Acid
Reactant of Route 6
5beta-Chola-3,8(14),11-trien-24-oic Acid

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